1-Benzyl-2-iodomethyl-pyrrolidine chemical structure and properties
1-Benzyl-2-iodomethyl-pyrrolidine chemical structure and properties
An In-Depth Technical Guide to 1-Benzyl-2-iodomethyl-pyrrolidine: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its prevalence is due to the three-dimensional architecture it imparts on molecules, which allows for precise spatial orientation of functional groups for optimal interaction with biological targets. This guide focuses on a specific, functionalized derivative, 1-Benzyl-2-iodomethyl-pyrrolidine , a compound of significant interest as a versatile synthetic intermediate for the construction of complex molecular architectures in drug discovery and development.
This document provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a detailed, field-proven synthesis methodology, and potential applications of 1-Benzyl-2-iodomethyl-pyrrolidine. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in their synthetic endeavors.
Chemical Structure and Predicted Physicochemical Properties
1-Benzyl-2-iodomethyl-pyrrolidine is characterized by a central five-membered pyrrolidine ring. A benzyl group is attached to the nitrogen atom at position 1, and an iodomethyl group is situated at position 2. The presence of a chiral center at the 2-position means that this compound can exist as (R) and (S) enantiomers, or as a racemic mixture.
Due to the limited availability of experimental data for this specific compound, the following properties have been calculated or estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C12H16IN | Calculated |
| Molecular Weight | 301.17 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar compounds[2] |
| Boiling Point | > 200 °C (decomposes) | Estimated |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water | Predicted |
Synthesis Methodology
The synthesis of 1-Benzyl-2-iodomethyl-pyrrolidine can be approached through a multi-step sequence starting from readily available precursors. The following protocol outlines a reliable pathway, with each step explained to provide insight into the experimental choices.
Synthetic Pathway Overview
Caption: Proposed synthetic route to 1-Benzyl-2-iodomethyl-pyrrolidine.
Step 1: N-Benzylation of L-Proline
The initial step involves the protection of the secondary amine of L-proline with a benzyl group. This is a standard N-alkylation reaction.
Protocol:
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To a solution of L-proline (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base, typically potassium carbonate (K2CO3, 2-3 equivalents).
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Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude N-benzyl-L-proline by recrystallization or column chromatography.
Causality of Experimental Choices:
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Base (K2CO3): A moderately strong base is required to deprotonate the carboxylic acid and the secondary amine of proline, facilitating the nucleophilic attack on the benzyl bromide.
-
Solvent: Ethanol or DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
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Reflux: Heating is necessary to drive the reaction to completion in a reasonable timeframe.
Step 2: Reduction of N-Benzyl-L-proline to (S)-1-Benzyl-2-pyrrolidinemethanol
The carboxylic acid group of N-benzyl-L-proline is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
Protocol:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH4 (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of N-benzyl-L-proline (1 equivalent) in anhydrous THF to the LiAlH4 suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
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Cool the reaction to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-1-Benzyl-2-pyrrolidinemethanol, which can be purified by column chromatography if necessary.
Causality of Experimental Choices:
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LiAlH4: This is a potent reducing agent necessary for the reduction of the carboxylic acid.
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Anhydrous Conditions: LiAlH4 reacts violently with water, so anhydrous solvents and an inert atmosphere are crucial for safety and reaction efficiency.
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Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying the product isolation.
Step 3: Conversion of (S)-1-Benzyl-2-pyrrolidinemethanol to 1-Benzyl-2-iodomethyl-pyrrolidine
The final step is the conversion of the primary alcohol to the corresponding iodide. The Appel reaction is a common and effective method for this transformation. A similar, milder method utilizes a CeCl3·7H2O/NaI system.[3][4]
Protocol (Appel Reaction):
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Dissolve (S)-1-Benzyl-2-pyrrolidinemethanol (1 equivalent), triphenylphosphine (PPh3, 1.5 equivalents), and imidazole (1.5 equivalents) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.
-
Cool the solution to 0 °C.
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Add iodine (I2, 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. The dark color of iodine should dissipate.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
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Extract the aqueous layer with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 1-Benzyl-2-iodomethyl-pyrrolidine.
Causality of Experimental Choices:
-
PPh3 and I2: These reagents react in situ to form the phosphonium iodide species that activates the alcohol for nucleophilic attack by iodide.
-
Imidazole: Acts as a mild base to neutralize the HI generated during the reaction, preventing side reactions.
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Anhydrous Solvent: The reagents are sensitive to moisture.
Predicted Reactivity and Applications
1-Benzyl-2-iodomethyl-pyrrolidine is a valuable synthetic intermediate due to the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic substitution.
Key Reactions:
-
Nucleophilic Substitution: The compound can react with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides) to introduce various functional groups at the 2-methyl position of the pyrrolidine ring.
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Coupling Reactions: The C-I bond can participate in various carbon-carbon bond-forming reactions, such as Negishi or Suzuki couplings, after conversion to an organozinc or boronic ester derivative, respectively.
Applications in Drug Discovery:
The pyrrolidine scaffold is a privileged structure in medicinal chemistry.[5][6] The ability to introduce diverse substituents at the 2-position via 1-Benzyl-2-iodomethyl-pyrrolidine allows for the rapid generation of libraries of novel compounds for biological screening. This is particularly relevant in the development of:
-
Enzyme Inhibitors: The pyrrolidine ring can mimic the structure of proline, making its derivatives potential inhibitors of various proteases and other enzymes.
-
Receptor Ligands: The stereochemically defined structure can be tailored to fit into the binding pockets of G-protein coupled receptors (GPCRs) and ion channels.
-
Antibacterial Agents: Some 2-substituted pyrrolidine derivatives have shown antibacterial activity.[2]
Safety and Handling
1-Benzyl-2-iodomethyl-pyrrolidine is expected to be a reactive alkylating agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from light and moisture, under an inert atmosphere if possible.
References
-
Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available at: [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Available at: [Link]
-
Synthesis of a) N-Benzyl-2-pyrrolidone. Molbase. Available at: [Link]
-
A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC. Available at: [Link]
-
Synthetic applications of pyrrolidine derivative 2s. ResearchGate. Available at: [Link]
-
Benzyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. Available at: [Link]
-
Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Organic Chemistry Portal. Available at: [Link]
-
Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ResearchGate. Available at: [Link]
-
Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Available at: [Link]
-
Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide. PMC. Available at: [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI. Available at: [Link]
-
Reaction Times and Yields of DMOX and Pyrrolidine Derivatives Obtained... ResearchGate. Available at: [Link]
-
Synthesis of optically active 5-substituted-2-pyrrolidinone derivatives having atropisomeric structure and 3,5-cis-selective reaction of their enolates with electrophiles. PubMed. Available at: [Link]
Sources
- 1. Reactivity of Aziridinomitosene Derivatives Related to FK317 in the Presence of Protic Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 35840-91-6: 2-benzylpyrrolidine | CymitQuimica [cymitquimica.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
